molecular formula C10H18ClNO B1481515 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2098099-63-7

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B1481515
CAS No.: 2098099-63-7
M. Wt: 203.71 g/mol
InChI Key: UUNPCGCQVOMYER-UHFFFAOYSA-N
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Description

8-Cyclopropyl-8-azabicyclo[321]octan-3-ol hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group and an azabicyclo[321]octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps, starting with the formation of the core bicyclic structure. One common approach is the cyclization of a suitable precursor, followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound may have potential therapeutic applications. It can be investigated for its effects on neurological disorders, pain management, and other health conditions.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.

Comparison with Similar Compounds

  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one

  • 8-Oxa-3-azabicyclo[3.2.1]octane

  • 8-Azabicyclo[3.2.1]octa-1,3,6-trien-8-ol

Uniqueness: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropyl group and the azabicyclo[3.2.1]octane ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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Biological Activity

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and structure-activity relationships (SAR).

The molecular formula for this compound is C8H14ClNC_8H_{14}ClN with a molar mass of approximately 163.65 g/mol. The compound features a bicyclic structure that contributes to its interaction with various biological targets.

Receptor Interactions

Research indicates that compounds within the azabicyclo[3.2.1]octane class, including 8-Cyclopropyl derivatives, often exhibit activity as receptor ligands, particularly at opioid receptors and other G-protein coupled receptors (GPCRs). These interactions can lead to various pharmacological effects including analgesia and modulation of neurotransmitter release.

  • Opioid Receptor Activity :
    • A study demonstrated that modifications to the azabicyclo[3.2.1]octane structure can enhance selectivity for kappa opioid receptors, which are involved in pain regulation and mood modulation . The presence of the cyclopropyl group may influence binding affinity and efficacy.
  • NOP Receptor Agonism :
    • Compounds similar to 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol have been identified as NOP receptor agonists, showing potential for treating pain, anxiety, and other disorders . This receptor's activation can modulate nociceptive pathways.

Anticholinesterase Activity

Recent evaluations of related compounds have shown moderate anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

The biological activity of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is influenced by its structural components:

Structural Feature Effect on Activity
Cyclopropyl GroupEnhances binding affinity at certain receptors
Hydrochloride SaltImproves solubility and bioavailability
Bicyclic FrameworkEssential for receptor recognition

Modifications to the bicyclic structure can lead to variations in potency and selectivity across different receptor types .

Case Studies

  • Analgesic Effects :
    • In vivo studies have shown that derivatives of azabicyclo[3.2.1]octane exhibit significant analgesic effects in rodent models, suggesting their potential as pain management therapeutics.
  • Cognitive Enhancement :
    • Compounds similar to 8-Cyclopropyl have been tested for cognitive enhancement in animal models, indicating potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .

Properties

IUPAC Name

8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNPCGCQVOMYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 6
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

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